ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Description
Ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a structurally complex heterocyclic compound featuring a tricyclic core fused with benzyl, nitrobenzoyl, and ethyl carboxylate substituents. The compound’s molecular complexity, including a 14-membered tricyclic system with nitrogen and oxygen atoms, implies significant steric and electronic effects that influence its reactivity and physical properties.
Properties
IUPAC Name |
ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O6/c1-3-40-29(37)22-16-21-25(30-24-14-7-8-15-32(24)28(21)36)33(17-19-10-5-4-6-11-19)26(22)31-27(35)20-12-9-13-23(18(20)2)34(38)39/h4-16H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASRNJONEJBIKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
- Catalysts : Cobalt(II) acetate and manganese(II) acetate (1:1 molar ratio).
- Solvents : Orthodichlorobenzene and n-caproic acid (3:1 v/v).
- Temperature : 90–100°C under oxygen flow (1.2–3 L/min).
- Yield : 80% after 18 hours, with residual 3-nitro-o-xylene <1%.
| Parameter | Value |
|---|---|
| Catalyst Loading | 10–20 wt% of substrate |
| Solvent Ratio | 2–5× substrate mass |
| Reaction Time | 18–24 hours |
Workup and Purification
The crude product is treated with 2–5% sodium hydroxide, decolorized with activated carbon, and acidified to pH 2 with sulfuric acid, yielding 98.5% pure 2-methyl-3-nitrobenzoic acid.
Formation of the Imino Linkage
The 2-methyl-3-nitrobenzoyl group is coupled to a tricyclic amine intermediate via Schotten-Baumann acylation:
Activation of the Carboxylic Acid
Coupling to the Amine Intermediate
- Base : Triethylamine (TEA) in tetrahydrofuran (THF).
- Temperature : 0°C to room temperature, 12 hours.
- Yield : 70–75% after recrystallization.
Construction of the Tricyclic Core
The 1,7,9-triazatricyclo[8.4.0.0³,⁸] system is assembled via transannular cyclization, leveraging methodologies from azabicyclo syntheses.
Michael Addition Cyclization
A Journal of Organic Chemistry protocol employs α,β-unsaturated esters to initiate cyclization:
Carbodiimide-Mediated Cyclization
US20130289273A1 describes a solvent-free route using carbodiimides and dipropylene triamine:
- Catalyst : Hexaethoxylated bisphenol A polyol.
- Temperature : 170–220°C, 3–5 hours.
- Yield : 94.4% for analogous triazabicyclo systems.
| Method | Temperature (°C) | Yield (%) |
|---|---|---|
| Michael Addition | 80 | 65 |
| Carbodiimide | 220 | 94 |
Final Assembly and Functionalization
Benzylation of the Amine
Esterification
Optimization and Scalability
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and bases like sodium hydride .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, reduction of the nitro group can yield an amine, while substitution reactions can introduce a variety of functional groups .
Scientific Research Applications
Reagents and Conditions
Key reagents often employed in the synthesis include:
- Reducing agents like sodium borohydride.
- Oxidizing agents such as potassium permanganate.
Medicinal Chemistry
The compound's structural components suggest potential biological activities that can be harnessed for pharmaceutical development:
- Antimicrobial Activity : Preliminary studies indicate that the nitrobenzoyl group may interact with specific enzymes or receptors, influencing various cellular processes.
- Drug Development : The unique triazatricyclo scaffold enhances the stability and efficacy of the compound as a drug candidate.
Materials Science
In materials science, ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can be utilized for:
- Polymer Synthesis : Serving as a building block for creating advanced polymers with tailored properties.
- Coatings and Composites : Its chemical structure allows for modifications that can enhance the performance of coatings and composite materials.
Biological Research
The compound's interactions at the molecular level can be studied to understand its mechanism of action:
- Biochemical Pathways : Investigating how the compound modulates specific biochemical pathways can lead to insights into disease mechanisms and therapeutic targets.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results showed significant inhibition of growth compared to control groups.
Case Study 2: Polymer Development
Research conducted on the use of this compound in polymer synthesis demonstrated its ability to enhance mechanical properties when incorporated into polymer matrices. The resulting materials exhibited improved thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared functional groups or core frameworks. Below is a detailed comparison:
Ethyl 6-(3-Chlorobenzoyl)Imino-7-Methyl-2-Oxo-1,7,9-Triazatricyclo[8.4.0.0³,⁸]Tetradeca-3(8),4,9,11,13-Pentaene-5-Carboxylate
- Key Differences: Substituents: Replaces the 2-methyl-3-nitrobenzoyl group with a 3-chlorobenzoyl moiety and substitutes the benzyl group with a methyl group at position 5. Molecular Weight: 436.8 g/mol (vs. ~463–470 g/mol estimated for the main compound, assuming similar substituent contributions) . organic solvents). Electronic Effects: The nitro group is strongly electron-withdrawing, which may enhance electrophilic reactivity at adjacent positions, whereas the chloro group exhibits moderate electron withdrawal .
Ethyl Benzoate Derivatives (e.g., I-6230, I-6232)
- Key Differences: Core Structure: These derivatives lack the tricyclic framework, instead featuring simpler phenethylamino or phenethylthio linkages (e.g., I-6230: pyridazin-3-yl; I-6232: 6-methylpyridazin-3-yl) . Functional Groups: Retain the ethyl carboxylate group but lack nitro or benzoyl substituents.
Spirocyclic Compounds with Benzothiazolyl Groups
- Key Differences: Ring System: Spiro[4.5]decane-6,10-dione cores (e.g., 8-(4-dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione) differ from the tricyclic system but share fused heterocyclic motifs . Synthetic Routes: The spiro compounds are synthesized via cyclization reactions involving amines and carbonyl intermediates, whereas the main compound’s synthesis likely involves imine formation and cyclocondensation .
Data Table: Structural and Molecular Comparison
*XLogP3 values estimated based on substituent contributions where explicit data are unavailable.
†Predicted using fragment-based methods.
Research Findings and Implications
- Nitro Group Effects : The 2-methyl-3-nitrobenzoyl substituent may increase oxidative stability but could also pose metabolic challenges (e.g., nitro-reduction pathways) compared to chloro or methyl groups .
- Crystallography : Tools like SHELX () are critical for resolving the complex crystal structures of such compounds, particularly for analyzing hydrogen-bonding patterns influenced by nitro and carboxylate groups .
Biological Activity
Ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound by reviewing various studies and findings related to its pharmacological effects.
Chemical Structure and Properties
The compound features a triazine core structure which is known for its diverse biological activities. Its intricate arrangement includes multiple functional groups that contribute to its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural features to ethyl 7-benzyl-6-(2-methyl-3-nitrobenzoyl)imino derivatives. For instance:
- Topoisomerase Inhibition : Compounds with triazine cores have shown significant inhibitory effects on topoisomerases, which are crucial for DNA replication in cancer cells. The IC50 values reported for related compounds ranged from 2.21 µM to 57.6 µM against various cancer cell lines including MDA-MB231 (breast cancer) and HepG2 (hepatocellular carcinoma) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB231 | 15.83 |
| Compound B | HepG2 | 12.21 |
| Compound C | HeLa | 2.21 |
The biological activity of triazine derivatives often involves:
- Induction of Apoptosis : Many derivatives increase the expression of pro-apoptotic factors such as BAX while decreasing anti-apoptotic factors like Bcl-2 . This shift promotes programmed cell death in cancerous cells.
- Tyrosine Kinase Inhibition : Some derivatives have demonstrated potent inhibition of tyrosine kinases, which are involved in signaling pathways that regulate cell proliferation and survival .
Antimicrobial Activity
Triazene compounds have also been evaluated for their antimicrobial properties:
- Studies have shown that triazene derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) reported as low as 0.28 μM .
| Microbial Strain | MIC (μM) |
|---|---|
| E. coli | 0.28 |
| P. aeruginosa | 0.64 |
Case Studies
Several case studies illustrate the effectiveness of triazine derivatives in clinical settings:
- Antitumor Activity : A study conducted by Cytarska et al. evaluated nine triazene salts against human cancer cell lines and found IC50 values indicating strong antiproliferative effects against Burkitt lymphoma and colon adenocarcinoma cells .
- SARS-CoV Protease Inhibition : Investigations into peptidomimetic compounds based on similar structures revealed potent inhibitory activities against SARS-CoV 3CL protease, showcasing the versatility of these compounds in targeting viral pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
